N-[3-(N-methylacetamido)phenyl]prop-2-enamide
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Overview
Description
N-[3-(N-methylacetamido)phenyl]prop-2-enamide, also known as MAP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MAP is a synthetic compound that belongs to the family of N-arylpropenamides. It has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mechanism of Action
The mechanism of action of N-[3-(N-methylacetamido)phenyl]prop-2-enamide is not fully understood. However, it has been suggested that N-[3-(N-methylacetamido)phenyl]prop-2-enamide may act by inhibiting the activity of enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been suggested that N-[3-(N-methylacetamido)phenyl]prop-2-enamide may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[3-(N-methylacetamido)phenyl]prop-2-enamide has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has been shown to inhibit the activity of COX-2 and LOX, which are enzymes involved in the inflammatory response. N-[3-(N-methylacetamido)phenyl]prop-2-enamide has also been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(N-methylacetamido)phenyl]prop-2-enamide in lab experiments is its potential to inhibit the activity of COX-2 and LOX, which are enzymes involved in the inflammatory response. This makes N-[3-(N-methylacetamido)phenyl]prop-2-enamide a potential candidate for the development of anti-inflammatory drugs. Another advantage of using N-[3-(N-methylacetamido)phenyl]prop-2-enamide in lab experiments is its potential to induce apoptosis in cancer cells. This makes N-[3-(N-methylacetamido)phenyl]prop-2-enamide a potential candidate for the development of anti-cancer drugs. One limitation of using N-[3-(N-methylacetamido)phenyl]prop-2-enamide in lab experiments is its low yield, which can make it difficult to obtain large quantities of the compound.
Future Directions
There are several future directions for the study of N-[3-(N-methylacetamido)phenyl]prop-2-enamide. One direction is the development of more efficient synthesis methods that can increase the yield of N-[3-(N-methylacetamido)phenyl]prop-2-enamide. Another direction is the study of the mechanism of action of N-[3-(N-methylacetamido)phenyl]prop-2-enamide, which can help to identify potential targets for drug development. Another direction is the study of the potential use of N-[3-(N-methylacetamido)phenyl]prop-2-enamide in the treatment of other diseases, such as Alzheimer's disease. Finally, the study of the potential use of N-[3-(N-methylacetamido)phenyl]prop-2-enamide as a pesticide in agriculture is another future direction.
Synthesis Methods
N-[3-(N-methylacetamido)phenyl]prop-2-enamide can be synthesized using different methods, including the Friedel-Crafts acylation of 3-nitroacetophenone, followed by reduction and acetylation. Another method involves the reaction of 3-nitroacetophenone with methylamine, followed by reduction and acetylation. The yield of N-[3-(N-methylacetamido)phenyl]prop-2-enamide using these methods varies from 40% to 70%.
Scientific Research Applications
N-[3-(N-methylacetamido)phenyl]prop-2-enamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-[3-(N-methylacetamido)phenyl]prop-2-enamide has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has been studied for its potential use in the treatment of various diseases, including arthritis, cancer, and Alzheimer's disease. In agriculture, N-[3-(N-methylacetamido)phenyl]prop-2-enamide has been shown to have insecticidal properties and has been studied for its potential use as a pesticide. In material science, N-[3-(N-methylacetamido)phenyl]prop-2-enamide has been studied for its potential use in the synthesis of novel materials.
properties
IUPAC Name |
N-[3-[acetyl(methyl)amino]phenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-4-12(16)13-10-6-5-7-11(8-10)14(3)9(2)15/h4-8H,1H2,2-3H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFXFSHYKFPZLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC(=C1)NC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(N-methylacetamido)phenyl]prop-2-enamide |
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